2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride
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Overview
Description
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group and a trifluoromethyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to further reactions to introduce the ethylamine moiety, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylethylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine: Similar structure but with a methylamino group instead of dimethylamino.
2-(Dimethylamino)-2-[4-(fluoromethyl)phenyl]ethylamine: Contains a fluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.2ClH/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14;;/h3-6,10H,7,15H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWIJQUEOEKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592118 |
Source
|
Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189496-82-9 |
Source
|
Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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